molecular formula C21H21N3O3 B11295822 3-(3,4-dimethylphenyl)-N-(2-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

3-(3,4-dimethylphenyl)-N-(2-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11295822
M. Wt: 363.4 g/mol
InChI Key: GCGXTWGHYWPHLM-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-N-(2-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-N-(2-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with urea to form the tetrahydropyrimidine ring. The final step involves the acylation of the resulting compound with 2-ethylphenyl isocyanate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylphenyl)-N-(2-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(3,4-dimethylphenyl)-N-(2-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-N-(2-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, binding to their active sites and altering their activity. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethylphenyl)-N-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • 3-(3,4-dimethylphenyl)-N-(2-propylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

The uniqueness of 3-(3,4-dimethylphenyl)-N-(2-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide lies in its specific substitution pattern on the aromatic rings and the tetrahydropyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-N-(2-ethylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C21H21N3O3/c1-4-15-7-5-6-8-18(15)23-19(25)17-12-22-21(27)24(20(17)26)16-10-9-13(2)14(3)11-16/h5-12H,4H2,1-3H3,(H,22,27)(H,23,25)

InChI Key

GCGXTWGHYWPHLM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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